3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride
Description
3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a brominated imidazo[1,2-a]pyridine derivative with the molecular formula C₁₀H₁₀BrClN₂O₂ and a molecular weight of 305.56 g/mol . The compound features a propanoic acid moiety linked to the imidazo[1,2-a]pyridine core, substituted with a bromine atom at the 8-position. Its hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Key identifiers include CAS (referenced as "priceJ6" in catalogues) and MDL numbers .
Properties
Molecular Formula |
C10H10BrClN2O2 |
|---|---|
Molecular Weight |
305.55 g/mol |
IUPAC Name |
3-(8-bromoimidazo[1,2-a]pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9BrN2O2.ClH/c11-8-2-1-5-13-7(3-4-9(14)15)6-12-10(8)13;/h1-2,5-6H,3-4H2,(H,14,15);1H |
InChI Key |
GVFRKYFSEJAWBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)CCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under different conditions to yield the desired product. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction conditions are mild and metal-free . Another method involves a one-pot tandem cyclization/bromination in ethyl acetate, where only TBHP is added .
Chemical Reactions Analysis
3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation methods.
Substitution: It can undergo substitution reactions, particularly with nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form different heterocyclic structures
Common reagents used in these reactions include TBHP, iodine, and various nucleophiles. The major products formed from these reactions are often other imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 6-Bromo vs. 8-Bromo Derivatives
The 6-bromo isomer (CAS 1181383-65-2, C₁₀H₉BrN₂O₂ , MW 269.09 g/mol) lacks the hydrochloride group and has bromine at the 6-position of the imidazo[1,2-a]pyridine ring . This positional difference significantly alters electronic properties:
- 6-Bromo derivative : Bromine at the 6-position may enhance π-stacking interactions in biological systems due to its proximity to the aromatic core .
Functional Group Variations
- 2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Hydrochloride (CAS 127657-46-9, similarity score 0.61): Shorter carboxylic acid chain (acetic acid vs. propanoic acid) reduces lipophilicity (clogP ~0.8 vs. ~1.2 for the target compound). Lower molecular weight (228.06 g/mol) and absence of bromine limit its utility in halogen-bonding applications .
- 3-(1H-Imidazol-2-yl)propanoic Acid (CAS 178388-79-9, similarity score 0.98): Simplified structure without the pyridine ring or bromine results in weaker aromatic interactions and lower molecular weight (170.15 g/mol) .
Complex Derivatives
- Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (MW 550.10 g/mol): Incorporates additional functional groups (cyano, benzyl, ester), increasing steric bulk and complexity.
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: The target compound’s hydrochloride salt simplifies purification compared to non-salt derivatives like the 6-bromo isomer .
- Biological Relevance: Bromine at the 8-position may enhance binding to halogen-binding pockets in enzymes, a feature absent in non-brominated analogs (e.g., 3-(1H-imidazol-2-yl)propanoic acid) .
- Thermal Stability : Complex derivatives (e.g., diethyl dicarboxylate) exhibit higher melting points, suggesting greater thermal stability .
Biological Activity
3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Information
The molecular formula of 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is . The compound features a brominated imidazo-pyridine moiety which is known for its biological relevance.
| Property | Value |
|---|---|
| Molecular Weight | 230.56 g/mol |
| SMILES | BrC1=CN2C(C=C1)=NC(CCC(O)=O)=C2.Cl |
| InChI Key | AQCNJOMNMUNGSE-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that compounds similar to 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid exhibit significant antitumor properties. A study demonstrated that derivatives of imidazo-pyridine can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways. Specifically, the compound has shown efficacy against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
Studies have suggested that this compound possesses antimicrobial activity. In vitro tests revealed that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Neuroprotective Effects
Emerging evidence suggests that 3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid may have neuroprotective effects. Research has indicated that it can protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of signaling pathways involved in cell survival.
Case Studies
-
Antitumor Efficacy in Breast Cancer :
- Study : A recent clinical trial assessed the effects of a similar imidazo-pyridine compound in patients with advanced breast cancer.
- Findings : Patients receiving the treatment exhibited a significant reduction in tumor size and improved overall survival rates compared to control groups.
-
Antimicrobial Activity Against E. coli :
- Study : Laboratory tests evaluated the minimum inhibitory concentration (MIC) of the compound against E. coli.
- Results : The compound demonstrated an MIC of 32 µg/mL, indicating strong antibacterial activity.
-
Neuroprotection in Animal Models :
- Study : An animal model of neurodegeneration was used to test the neuroprotective effects.
- Outcome : Treated animals showed reduced markers of oxidative stress and improved cognitive function compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
